molecular formula C16H19NO4S B5729985 N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide

Cat. No. B5729985
M. Wt: 321.4 g/mol
InChI Key: AQPOTJMEBOXCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as benzosulfonamide and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of benzosulfonamide is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes, including carbonic anhydrase and metalloproteinases. This inhibition leads to the reduction of inflammation and tumor growth.
Biochemical and Physiological Effects
Benzosulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition reduces inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

Benzosulfonamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential therapeutic agent for various medical conditions. Another advantage is that it can be synthesized using various methods. However, one limitation is that the mechanism of action of this compound is not fully understood.

Future Directions

There are several future directions for the study of benzosulfonamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to study its potential use in the treatment of other medical conditions. Additionally, research can be conducted to optimize the synthesis method of this compound to increase its yield and purity. Finally, further studies can be conducted to investigate the toxicity and safety of this compound.

Synthesis Methods

Benzosulfonamide can be synthesized using various methods, including the reaction of N-methyl-4-nitrobenzenesulfonamide with benzylamine in the presence of a reducing agent. Another method involves the reaction of N-methyl-4-nitrobenzenesulfonamide with benzyl chloride in the presence of a base.

Scientific Research Applications

Benzosulfonamide has been studied for its potential use as a therapeutic agent in various medical conditions. Research has shown that this compound has anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer, arthritis, and bacterial infections.

properties

IUPAC Name

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-17(12-13-7-5-4-6-8-13)22(18,19)14-9-10-15(20-2)16(11-14)21-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPOTJMEBOXCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.